molecular formula C15H26O B172551 Cyclopropanemethanol, 1-methyl-2-((1,2,2-trimethylbicyclo(3.1.0)hex-3-yl)methyl)- CAS No. 198404-98-7

Cyclopropanemethanol, 1-methyl-2-((1,2,2-trimethylbicyclo(3.1.0)hex-3-yl)methyl)-

Cat. No. B172551
Key on ui cas rn: 198404-98-7
M. Wt: 222.37 g/mol
InChI Key: OAKFACUIGQLOCA-UHFFFAOYSA-N
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Patent
US05929291

Procedure details

200 g (1.15 mol) of dibromomethane and 1 ml (0.013 mol) of acetyl bromide were added successively to a suspension of 85 g (1.3 mol) of zinc powder and 12 g (83 mmol) of finely ground cuprous bromide in 250 ml of anhydrous diethyl ether. The reaction mixture was stirred until its color changed from grey to black (~30 minutes). After addition of 50 g (0.26 mol) of (E)-2-methyl-4-(2,2,3-trimethylcyclopent-3-enyl)but-2-en-1-ol dissolved in 50 ml of the same solvent (Et2O), in 10 minutes (the exothermic reaction triggers a smooth reflux of ether), and 2 drops of TiCl4, stirring at room temperature was continued for further 7 hours. The reaction mixture was then diluted with 300 ml of MTBE, filtered through Celite, the filtrate washed with 200 ml of ice-cold 0.1N HCl and 3×200 ml of brine, dried (MgSO4), concentrated in vacuo and distilled rapidly (0.1 Torr) to give 39 g of a yellowish oil containing 81% of [1-methyl-2-(1,2,2-trimethyl-bicyclo[3.1.0]hex-3-yl-methyl)cyclopropyl]methanol (yield 55%). Further purification by distillation using a 15 cm Vigreux column under 0.08 Torr afforded 27.4 g (48% yield) of olfactorily pure product. GC purity >91%, b.p. 104-105° C./0.08 Torr. More product could be recovered from 4.5 g of rejected (66% pure) fractions.
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
85 g
Type
catalyst
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
[Compound]
Name
same solvent
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrCBr.[C:4](Br)(=O)C.[CH3:8]/[C:9](=[CH:12]\[CH2:13][CH:14]1[CH2:18][CH:17]=[C:16]([CH3:19])C1(C)C)/[CH2:10][OH:11].[CH3:22][C:23](OC)([CH3:25])[CH3:24]>C(OCC)C.Cl[Ti](Cl)(Cl)Cl.[Zn]>[CH3:8][C:9]1([CH2:10][OH:11])[CH2:12][CH:13]1[CH2:14][CH:18]1[CH2:17][CH:16]2[C:25]([CH3:4])([CH2:19]2)[C:23]1([CH3:22])[CH3:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
BrCBr
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)Br
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
85 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C/C(/CO)=C\CC1C(C(=CC1)C)(C)C
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
CC(C)(C)OC
Step Five
Name
same solvent
Quantity
50 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred until its color
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
grey to black (~30 minutes)
CUSTOM
Type
CUSTOM
Details
the exothermic reaction triggers
STIRRING
Type
STIRRING
Details
stirring at room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
the filtrate washed with 200 ml of ice-cold 0.1N HCl and 3×200 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled rapidly (0.1 Torr)
CUSTOM
Type
CUSTOM
Details
to give 39 g of a yellowish oil

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CC1(C(C1)CC1C(C2(CC2C1)C)(C)C)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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